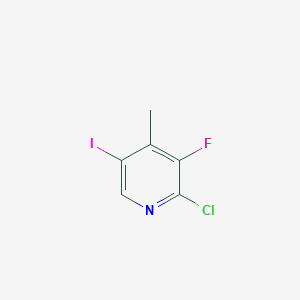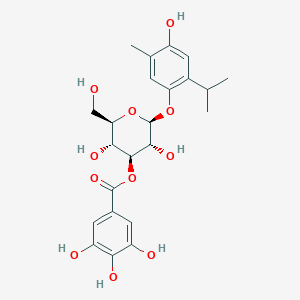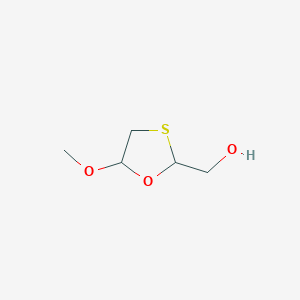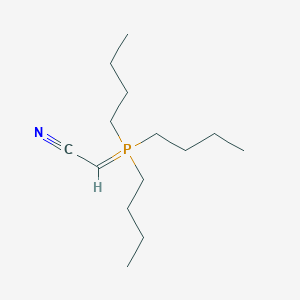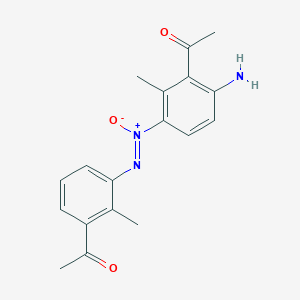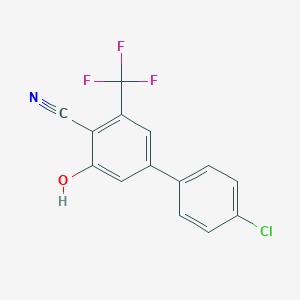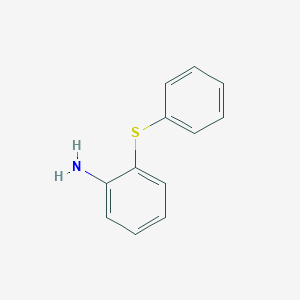
2-(Phenylthio)aniline
Übersicht
Beschreibung
2-(Phenylthio)aniline, also known as 2-aminophenyl phenyl sulfide, 2-phenylsulfanylaniline, 2-amino diphenyl sulfide, and benzenamine, 2-(phenylthio)-, is a chemical compound with the molecular formula C12H11NS . It is a useful synthetic intermediate .
Synthesis Analysis
The synthesis of 2-(Phenylthio)aniline involves a C-S coupling catalyzed by CuCl. The procedure involves standard cycles of evacuation and back-filling with dry and pure argon. The reaction conditions include tetra (n-butyl)ammonium hydroxide, water, and copper (I) chloride at 50°C for 12 hours in an inert atmosphere .Molecular Structure Analysis
The molecular structure of 2-(Phenylthio)aniline consists of 12 carbon atoms, 11 hydrogen atoms, and 1 sulfur atom . The average mass is 201.287 Da and the monoisotopic mass is 201.061218 Da .Physical And Chemical Properties Analysis
2-(Phenylthio)aniline has a density of 1.2±0.1 g/cm³, a boiling point of 330.5±25.0 °C at 760 mmHg, and a flash point of 153.7±23.2 °C . It has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 2 freely rotating bonds . The polar surface area is 51 Ų .Wissenschaftliche Forschungsanwendungen
Chemical Research
“2-(Phenylthio)aniline” is widely used in chemical research and laboratories . It acts as a valuable reagent or building block for the synthesis of new compounds .
Material Science
Its unique properties make it an essential component in the field of material science . It is especially useful for the development of new materials .
Synthesis of Schiff Bases
“2-(Phenylthio)aniline” is used in the synthesis of Schiff bases . Schiff bases are an important class of compounds in organic chemistry, with a wide range of applications, including catalysis and drug design .
Catalyst in Cross-Coupling Reactions
The Schiff bases of “2-(Phenylthio)aniline” and their palladium complexes were synthesized and applied as catalysts in Mizoroki–Heck and Suzuki–Miyaura cross‐coupling reactions . These reactions are fundamental processes in organic chemistry, used in the synthesis of many complex organic compounds .
Safety and Hazards
Wirkmechanismus
Target of Action
2-(Phenylthio)aniline is an organic chemical compound with the molecular formula C12H11NS The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
Its lipophilicity (log po/w) is reported to be around 30 , suggesting that it may have good membrane permeability. This could potentially impact its bioavailability, distribution, and elimination.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
Eigenschaften
IUPAC Name |
2-phenylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBISJKLNVVJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327124 | |
| Record name | 2-(Phenylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylthio)aniline | |
CAS RN |
1134-94-7 | |
| Record name | 2-(Phenylthio)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylthioaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Phenylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylthioaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenamine, 2-(phenylthio) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 2-(Phenylthio)aniline?
A1: 2-(Phenylthio)aniline [, ] is an organic compound with the molecular formula C12H11NS and a molecular weight of 197.28 g/mol. It is characterized by a phenylthio group (-SC6H5) attached to the ortho position of an aniline moiety (C6H4NH2). Spectroscopic data, including 1H NMR, 13C NMR, and IR, have been used to confirm its structure. [, , , , , , ]
Q2: How can 2-(Phenylthio)aniline be used in the synthesis of other compounds?
A2: 2-(Phenylthio)aniline serves as a versatile building block in organic synthesis. It can be readily converted into various derivatives, such as Schiff bases, carbamates, and sulfonamides. [, ] For instance, reacting 2-(Phenylthio)aniline with chrysin can lead to the formation of novel flavonoid compounds containing organosulfur moieties. [] It also serves as a precursor in the synthesis of Quetiapine, an antipsychotic drug, through a multi-step process. []
Q3: Can 2-(Phenylthio)aniline be used in the synthesis of polymers?
A3: Yes, 2-(Phenylthio)aniline can be used to synthesize acrylamide-based monomers like 2-methyl-N-[2-(phenylthio)phenyl]acrylamide (MPPA). MPPA can be copolymerized with other monomers, such as 2-(trimethylsyloxy)ethyl methacrylate (TSEM), to create organic/inorganic hybrid materials. [] The properties of these copolymers, such as thermal stability, can be tailored by adjusting the MPPA mole fraction. []
Q4: Does 2-(Phenylthio)aniline exhibit any interesting reactivity with metals?
A4: 2-(Phenylthio)aniline displays rich coordination chemistry with various metals. For example, it can react with lithium, sodium, and potassium hydrides to form corresponding anilides. [] The structural features of these anilides, revealed by X-ray crystallography, vary depending on the metal and solvent used. []
Q5: Can 2-(Phenylthio)aniline be used to prepare ligands for transition metal complexes?
A5: 2-(Phenylthio)aniline can be utilized in the preparation of ligands for transition metal complexes. Reacting it with dichlorodimethylsilane yields Me2Si(NH-C6H4-2-SPh)2 (H2L), which can act as a chelating ligand for metals like thallium, copper, and silver. [] The resulting complexes, characterized by X-ray crystallography, exhibit diverse structures, including dinuclear and tetranuclear arrangements. []
Q6: Does 2-(Phenylthio)aniline have any applications in catalysis?
A6: Palladium(II) complexes containing Schiff base ligands derived from 2-(Phenylthio)aniline have been investigated for their catalytic activity in Mizoroki–Heck and Suzuki–Miyaura cross-coupling reactions. [] These reactions are essential tools in organic synthesis for forming carbon-carbon bonds. The electrochemical properties of these complexes, studied using cyclic and square wave voltammetry, provide insights into their redox behavior, which can influence their catalytic activity. []
Q7: Has 2-(Phenylthio)aniline been implicated in any unique chemical transformations?
A7: 2-(Phenylthio)aniline participates in a radical pathway leading to the formation of ortho-phenylenediimine derivatives. In the presence of a ruthenium catalyst, [RuII(PPh3)3Cl2], it undergoes oxidative dimerization, resulting in a ruthenium(II) complex containing an ortho-phenylenediimine ligand. [] This reaction highlights the ability of 2-(Phenylthio)aniline to act as an ortho-amination agent under specific conditions. []
Q8: What are some potential impurities found in pharmaceutical substances synthesized from 2-(Phenylthio)aniline?
A8: Quetiapine fumarate, synthesized using 2-(Phenylthio)aniline, may contain impurities like unreacted 2-(Phenylthio)aniline, phenyl N-[2-(phenylthio)phenyl]carbamate, N,N'-bis[2-(phenylthio) phenyl]urea, and various other intermediates. [] These impurities, identified and characterized using techniques such as MS, IR, and NMR, highlight the importance of robust purification methods in pharmaceutical synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

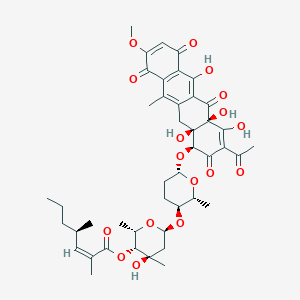

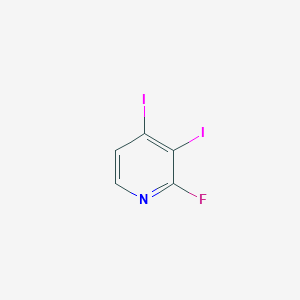
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
